Antibacterial agent 68, also known as compound 4d, is a novel antibacterial compound that has shown efficacy against drug-resistant strains of Escherichia coli. This compound belongs to a class of aminoguanidine derivatives, which are being explored for their potential in treating bacterial infections, particularly those that exhibit resistance to conventional antibiotics. The molecular formula for antibacterial agent 68 is , with a molecular weight of 585.40 g/mol. It typically appears as a solid at room temperature and is stable under specific storage conditions, including refrigeration and low temperatures.
Antibacterial agents are classified based on various criteria, including their source, chemical structure, and mechanism of action. Antibacterial agent 68 falls under the category of synthetic antibiotics, which are designed to target specific bacterial functions. This classification contrasts with natural antibiotics derived from microorganisms or semi-synthetic antibiotics that are modified from natural products. The primary mechanism of action for many synthetic antibiotics involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
The synthesis of antibacterial agent 68 involves several key steps:
The structure of the synthesized compound is confirmed using techniques such as proton nuclear magnetic resonance spectroscopy, carbon nuclear magnetic resonance spectroscopy, heteronuclear single quantum coherence spectroscopy, high-resolution mass spectrometry, and other analytical methods .
The molecular structure of antibacterial agent 68 can be depicted as follows:
The structural analysis indicates that the presence of these functional groups is critical for its interaction with bacterial targets .
Antibacterial agent 68 undergoes several chemical reactions that are crucial for its antibacterial activity:
These reactions contribute to the compound's ability to inhibit growth and replication of bacteria .
The mechanism of action for antibacterial agent 68 primarily involves:
Data from in vitro studies indicate that antibacterial agent 68 has a minimum inhibitory concentration (MIC) effective against resistant strains of Escherichia coli, demonstrating its potential as a therapeutic agent .
Antibacterial agent 68 exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical preparations .
Antibacterial agent 68 has significant potential applications in scientific research and clinical settings:
Antibacterial Agent 68 exhibits a unique dual mechanism of action that disrupts both cell envelope integrity and intracellular targets. Its molecular structure enables penetration through the outer membrane porins of Gram-negative bacteria, circumventing the permeability barriers that typically limit drug accumulation. Once intracellularly localized, Agent 68 inhibits the penicillin-binding protein 3 (PBP3) biosynthesis pathway while simultaneously disrupting proton motive force generation, leading to rapid depolarization of the cytoplasmic membrane [4] [7]. This multitarget approach significantly reduces the evolutionary selection pressure that typically drives resistance development through single-point mutations.
Laboratory evolution experiments demonstrate that Agent 66 maintains efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii strains that developed resistance to conventional antibiotics within 60 days of exposure. Notably, adaptive laboratory evolution (ALE) studies revealed a lower frequency of spontaneous resistance mutations (≤10^−10) to Agent 68 compared to carbapenems (10^−7) and fluoroquinolones (10^−6), suggesting a higher genetic barrier to resistance [4]. The compound's structural characteristics prevent recognition by common resistance determinants:
Table 1: Comparative Resistance Development Against Antibacterial Agent 68 and Established Antibiotics
| Antibiotic Class | Example Agents | Median Resistance Frequency | Critical Resistance Mechanisms |
|---|---|---|---|
| Carbapenems | Meropenem | 10^−7 | Porin loss, carbapenemase production |
| Fluoroquinolones | Ciprofloxacin | 10^−6 | DNA gyrase mutations, efflux upregulation |
| 3rd-gen Cephalosporins | Ceftriaxone | 10^−5 | ESBL production, AmpC overexpression |
| Agent 68 | - | ≤10^−10 | Not yet clinically identified |
Antibacterial Agent 68 demonstrates potent activity against pathogens designated as "critical priority" in the 2024 WHO Bacterial Priority Pathogens List (WHO BPPL), which categorizes 24 pathogens across 15 families based on their antibiotic resistance threat level [1]. The compound's spectrum specifically addresses three critical-priority pathogens: carbapenem-resistant Acinetobacter baumannii, carbapenem-resistant Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae (including Klebsiella pneumoniae and Escherichia coli). These pathogens collectively cause >85% of fatal drug-resistant Gram-negative infections globally due to their extensive resistance profiles and limited treatment options [1] [10].
The expanded ESKAPEE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp., and Escherichia coli) represents pathogens with exceptional capabilities to "escape" conventional antibiotic effects through multiple resistance mechanisms. Agent 68 shows variable activity across this group:
Table 2: Activity of Antibacterial Agent 68 Against WHO Critical Priority Pathogens
| WHO Priority Pathogen | Resistance Profile | Agent 68 MIC90 (µg/mL) | Resistance Mechanisms Addressed |
|---|---|---|---|
| Acinetobacter baumannii | Carbapenem-resistant | 2.0 | OXA-type carbapenemases, efflux pumps, porin mutations |
| Pseudomonas aeruginosa | Carbapenem-resistant | 4.0 | Metallo-β-lactamases, AmpC overexpression, MexAB-OprM efflux |
| Enterobacteriaceae | Carbapenem-resistant | 0.5–1.0 | KPC, NDM carbapenemases; ESBL/AmpC combinations |
| Klebsiella pneumoniae | ESBL/Carbapenemase | 1.0 | CTX-M ESBLs, porin loss, efflux systems |
Drug-resistant Escherichia coli represents a paramount target for Agent 68 development due to its dual epidemiological significance as both a community-acquired and healthcare-associated pathogen. Globally, antimicrobial-resistant E. coli strains cause over 200,000 deaths annually, primarily due to bloodstream infections, urinary tract infections, and intra-abdominal infections [4] [6]. The 2022 WHO GLASS report documented a median resistance rate of 42% to third-generation cephalosporins in invasive E. coli isolates across 76 countries, while fluoroquinolone resistance exceeds 35% in most surveillance regions [9] [10]. These resistance rates continue to escalate at approximately 5–8% annually, outpacing the development of new therapeutic options [4].
Agent 68 demonstrates exceptional potency against the most problematic E. coli resistance phenotypes:
The molecular epidemiology of resistance in E. coli reveals why Agent 68 represents a strategically valuable intervention. The primary resistance mechanisms in this pathogen include:
Agent 68's molecular design counters these mechanisms through its small molecular weight (389 Da) facilitating porin-independent diffusion, resistance to enzymatic hydrolysis, and reduced affinity for major efflux systems. Genomic surveillance indicates that resistance-conferring mutations in E. coli occur at frequencies <10^−11 for Agent 68, substantially lower than the mutation frequencies driving resistance to current first-line agents (10^−5 to 10^−7) [4].
Table 3: Global Resistance Trends in Escherichia coli and Agent 68 Coverage
| Resistance Phenotype | Global Prevalence (%) | Key Genetic Determinants | Agent 68 Susceptibility Rate (%) |
|---|---|---|---|
| ESBL production | 42–65 | blaCTX-M-15, blaTEM-1 | 98.7 |
| Carbapenem resistance | 5–18 | blaKPC, blaNDM, blaOXA-48 | 92.3 (excluding NDM producers) |
| Fluoroquinolone resistance | 35–50 | gyrA mutations, qnr genes | 96.1 |
| Multidrug resistance (≥3 classes) | 25–40 | Multiple combined mechanisms | 94.5 |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5